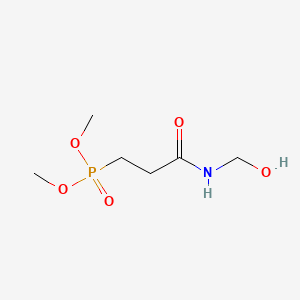
Ethyl-6-Chinolincarboxylat
Übersicht
Beschreibung
Ethyl 6-quinolinecarboxylate is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 6-quinolinecarboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 85328. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 6-quinolinecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-quinolinecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Antikrebs- und antimikrobielle Anwendungen
Derivate von Ethyl-6-Chinolincarboxylat werden hinsichtlich ihres Potenzials in der medizinischen Chemie untersucht, insbesondere in der Antikrebs- und antimikrobiellen Therapie . Der Chinolinkern ist aufgrund seiner bioaktiven Eigenschaften ein häufiges Motiv in Arzneimitteln. Diese Verbindungen wurden auf ihre Wirksamkeit gegen verschiedene Krebszelllinien und mikrobielle Stämme untersucht und tragen zur Entwicklung neuer Therapeutika bei.
Synthetische organische Chemie: Bausteine für komplexe Moleküle
In der synthetischen organischen Chemie dient this compound als vielseitiger Baustein für die Synthese komplexer Moleküle . Seine Reaktivität ermöglicht verschiedene Umwandlungen, was es zu einem wertvollen Zwischenprodukt bei der Konstruktion verschiedener organischer Verbindungen mit potenziellen Anwendungen in der Arzneimittelentwicklung und anderen Bereichen der chemischen Forschung macht.
Industrielle Chemie: Materialsynthese
Die Verbindung findet Anwendungen in der industriellen Chemie, insbesondere bei der Synthese von Materialien, die bestimmte organische Moleküle als Ausgangspunkt benötigen . Seine Stabilität und Reaktivität unter verschiedenen Bedingungen machen es für großtechnische Synthesen in der Materialwissenschaft geeignet.
Grüne Chemie: Nachhaltige chemische Prozesse
This compound wird in der grünen Chemie eingesetzt, um nachhaltigere und umweltfreundlichere chemische Prozesse zu entwickeln . Forscher konzentrieren sich auf die Verwendung dieser Verbindung in Reaktionen, die Abfall minimieren und die Verwendung gefährlicher Reagenzien vermeiden.
Katalyse: Steigerung der Reaktionswirksamkeit
Diese Verbindung ist auch an der Katalyse beteiligt, wo sie die Effizienz chemischer Reaktionen verbessern kann . Sie kann als Ligand oder Bestandteil in Katalysatorsystemen wirken, die verschiedene organische Umwandlungen erleichtern und zu effizienteren und selektiveren Prozessen führen.
Biologische Studien: Pharmakologische Aktivitäten
Derivate von this compound zeigen eine Reihe von biologischen Aktivitäten, darunter antimalarielle, antibakterielle, antifungale und entzündungshemmende Wirkungen . Diese Eigenschaften werden in pharmakologischen Studien genutzt, um neue Medikamente und Behandlungen für verschiedene Krankheiten zu entwickeln.
Wirkmechanismus
Target of Action
Ethyl quinoline-6-carboxylate is a derivative of quinoline, a heterocyclic aromatic compound Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Quinoline and its derivatives are known to undergo both nucleophilic and electrophilic substitution reactions . These reactions could potentially lead to changes in the target molecules, thereby affecting their function.
Biochemical Pathways
Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, and antimicrobial activities . These activities suggest that ethyl quinoline-6-carboxylate may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of bio-responses exhibited by quinoline derivatives , it can be inferred that ethyl quinoline-6-carboxylate may have diverse molecular and cellular effects.
Action Environment
For instance, factors such as temperature, pH, and the presence of other molecules can influence a compound’s stability and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
Ethyl 6-quinolinecarboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with alcohol dehydrogenase (ADH) and alcohol-O-acetyltransferase (ATF) in the biosynthesis of ethyl acetate . These interactions are crucial for the compound’s role in biochemical processes, as they facilitate the conversion of substrates into products through enzymatic catalysis.
Cellular Effects
Ethyl 6-quinolinecarboxylate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit moderate cytotoxic activity against certain cancer cell lines, such as MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . This cytotoxic activity is indicative of its potential impact on cellular processes and its ability to modulate cell function.
Molecular Mechanism
The molecular mechanism of Ethyl 6-quinolinecarboxylate involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ethyl 6-quinolinecarboxylate has been found to inhibit certain enzymes involved in cancer cell proliferation, thereby reducing the growth of cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-quinolinecarboxylate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 6-quinolinecarboxylate remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, highlighting the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of Ethyl 6-quinolinecarboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-cancer activity, while higher doses may lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s activity significantly changes at certain dosage levels. Understanding these dosage effects is crucial for determining the safe and effective use of Ethyl 6-quinolinecarboxylate in therapeutic applications.
Metabolic Pathways
Ethyl 6-quinolinecarboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. For example, it is metabolized through pathways involving alcohol dehydrogenase and alcohol-O-acetyltransferase, leading to the production of ethyl acetate . These metabolic pathways are essential for understanding the compound’s role in biochemical processes and its potential impact on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of Ethyl 6-quinolinecarboxylate within cells and tissues are critical for its activity and function. The compound is transported through cellular membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell . Understanding the transport and distribution mechanisms of Ethyl 6-quinolinecarboxylate is important for determining its bioavailability and effectiveness in therapeutic applications.
Subcellular Localization
Ethyl 6-quinolinecarboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This subcellular localization is crucial for its role in biochemical processes, as it ensures that the compound is present in the right location to exert its effects.
Eigenschaften
IUPAC Name |
ethyl quinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-2-15-12(14)10-5-6-11-9(8-10)4-3-7-13-11/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHHAAQTOHCWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10224770 | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73987-38-9 | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73987-38-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-quinolinecarboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073987389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 73987-38-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Quinolinecarboxylic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10224770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 6-QUINOLINECARBOXYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVD8MFO8DJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Propanol, 1-[2-(2-methoxy-1-methylethoxy)-1-methylethoxy]-](/img/structure/B1294742.png)







